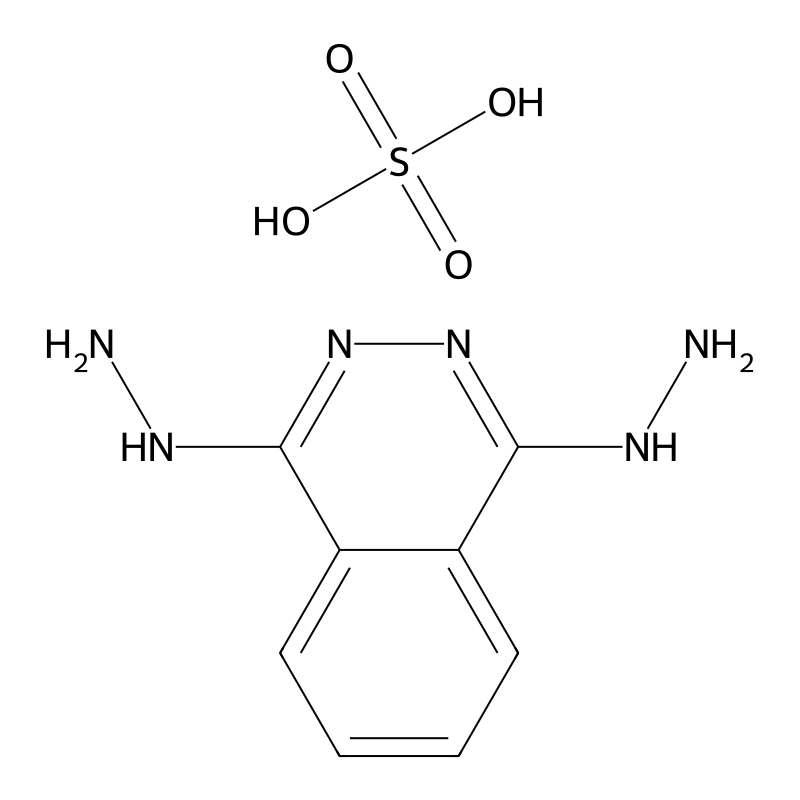

Dihydralazine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Vasodilation and Blood Pressure Studies:

Dihydralazine sulfate is primarily used in scientific research to investigate its vasodilatory (blood vessel relaxation) properties and its effects on blood pressure. Researchers employ it to understand the mechanisms underlying hypertension (high blood pressure) and to explore potential therapeutic targets for its treatment. Studies have utilized dihydralazine sulfate to induce controlled hypertension in animal models, allowing researchers to evaluate the effectiveness of various antihypertensive agents []. Additionally, dihydralazine sulfate serves as a tool to study the physiological responses to altered blood pressure, such as changes in organ function and blood flow distribution.

Smooth Muscle Relaxation and Signaling Pathways:

Beyond blood pressure research, dihydralazine sulfate finds application in investigating the mechanisms of smooth muscle relaxation. Smooth muscle tissue is present in various organs, including blood vessels, the gastrointestinal tract, and the airways. Dihydralazine sulfate's ability to relax smooth muscle makes it valuable for studying the signaling pathways involved in this process. Researchers use it to explore the role of specific enzymes, ion channels, and other cellular components in mediating smooth muscle relaxation [].

Other Research Applications:

Dihydralazine sulfate also finds use in various other scientific research areas, including:

- Cardiovascular research: Studying the effects of dihydralazine sulfate on heart function and remodeling [].

- Cancer research: Investigating the potential anti-tumor properties of dihydralazine sulfate.

- Neurological research: Exploring the effects of dihydralazine sulfate on neuronal function and neurodegenerative diseases [].

Dihydralazine sulfate is a pharmaceutical compound that belongs to the hydrazinophthalazine class of drugs. It is primarily recognized for its antihypertensive properties, functioning similarly to hydralazine. The chemical formula for dihydralazine sulfate is , and it has a molar mass of approximately 240.28 g/mol . The compound acts by dilating blood vessels, thus reducing blood pressure and improving blood flow .

- Direct Vasodilation: Dihydralazine is believed to directly relax smooth muscle cells in blood vessel walls, leading to vasodilation and reduced blood pressure.

- Free Radical Scavenging: Dihydralazine may scavenge free radicals, which can contribute to blood vessel dysfunction and hypertension.

- Inhibition of Enzymes: Dihydralazine might inhibit enzymes involved in blood vessel constriction, further promoting vasodilation.

The primary biological activity of dihydralazine sulfate is its ability to lower blood pressure through vasodilation. It achieves this by blocking adrenergic receptors and increasing nitric oxide availability, which relaxes vascular smooth muscle . Furthermore, it has been shown to have effects on renal function and hormone regulation, indicating potential implications in managing kidney-related disorders . Common side effects include headaches, dizziness, and gastrointestinal disturbances .

Dihydralazine sulfate can be synthesized through several methods:

- Hydrazine Derivatives: Starting from phthalic anhydride, hydrazine can be reacted to form dihydralazine, which is then sulfated using sulfuric acid or sulfur trioxide.

- Sulfonation: Dihydralazine can be treated with sulfur trioxide in a controlled reaction to introduce the sulfate group.

- Salt Formation: Dihydralazine can be reacted with sulfuric acid to form dihydralazine sulfate directly in an aqueous solution .

These methods highlight the versatility in synthesizing dihydralazine sulfate from readily available precursors.

Dihydralazine sulfate is primarily used as an antihypertensive agent in clinical settings. Its applications include:

- Management of Hypertension: Used in patients with high blood pressure to reduce cardiovascular risks.

- Heart Failure Treatment: Sometimes prescribed as part of a combination therapy for heart failure management.

- Research: Investigated for its effects on kidney function and hormonal regulation in clinical trials .

Interaction studies have indicated that dihydralazine sulfate may interact with various medications. For instance:

- Increased Metabolism: Co-administration with drugs like albendazole may enhance the metabolism of dihydralazine sulfate.

- Decreased Efficacy: Medications such as albuterol and salbutamol may diminish its antihypertensive effects .

- Adverse Reactions: Prolonged use may lead to adverse effects such as a lupus-like syndrome in susceptible individuals .

These interactions underscore the importance of monitoring when prescribing this compound alongside other treatments.

Dihydralazine sulfate shares similarities with several other compounds in terms of structure and pharmacological activity. Here are some notable comparisons:

| Compound Name | Chemical Formula | Primary Use | Unique Characteristics |

|---|---|---|---|

| Hydralazine | Antihypertensive | Directly affects blood vessels without sulfation | |

| Minoxidil | Antihypertensive | Primarily used for hair regrowth | |

| Isosorbide dinitrate | Angina treatment | Nitrate-based vasodilator | |

| Nitroprusside | Acute hypertension | Rapid acting vasodilator |

Dihydralazine sulfate's uniqueness lies in its specific mechanism of action as a hydrazinophthalazine derivative, which differentiates it from other antihypertensive agents that may work through different pathways or mechanisms.

Synthetic Pathways for Dihydralazine Sulfate Derivatives

Dihydralazine sulfate is synthesized via two primary routes:

Route 1: Phthalazinone Chlorination

- Chlorination: Phthalazinone reacts with phosphorus oxychloride (POCl₃) to form 1-chlorophthalazine.

- Hydrazination: 1-chlorophthalazine undergoes nucleophilic substitution with hydrazine hydrate (N₂H₄·H₂O), yielding dihydralazine base.

- Sulfation: The base is treated with sulfuric acid (H₂SO₄) to produce dihydralazine sulfate.

Route 2: Urea-Mediated Synthesis

Urea reacts with sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) under catalytic conditions (KMnO₄) to generate hydrazine, which is subsequently sulfated.

Key Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature (Step 1) | 80–100°C | |

| Solvent (Step 2) | Aqueous or alcoholic medium | |

| Yield (Final Step) | 70–85% |

Microencapsulation Strategies for Sustained-Release Formulations

Microencapsulation improves bioavailability and reduces dosing frequency by controlling drug release.

Materials and Methods

- Core Materials: Dihydralazine sulfate, lactose, or calcium carbonate.

- Coating Polymers: Ethylcellulose, Eudragit L30 D-55, or polyvinylpyrrolidone (PVP).

- Techniques:

Release Kinetics

- Zero-Order Release: Observed in tablets with 60% ethylcellulose coating.

- Lag Time: 2 hours in gastric fluid (pH 1.2), followed by >75% release in intestinal fluid (pH 6.8).

Performance Comparison

| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Release Duration (h) | |

|---|---|---|---|---|

| Ethylcellulose SLN | 45–576 | 78.7–96.3 | 24 | |

| Eudragit L30 D-55 | 130–155 | >90 | 12 |

Degradation Kinetics and Stability Profiling in Binary Mixtures

Dihydralazine sulfate exhibits instability under acidic/alkaline conditions, UV light, and elevated temperatures.

Degradation Pathways

- Hydrolysis: Cleavage of hydrazine groups at pH ≥ 7.

- Oxidation: Formation of (phenylmethyl)hydrazine and 1,2,4-benzothiadiazine derivatives.

- Photolysis: Degradation under UV/Vis light (300–800 nm).

Kinetic Models

- First-Order Kinetics: Observed in binary mixtures with hydrochlorothiazide or indapamide.

- Half-Life (t₁/₂):

| Condition | t₁/₂ (h) | Source |

|---|---|---|

| pH 1.2 (HCl) | 48.2 | |

| pH 10.0 (NaOH) | 6.5 | |

| UV Light (113,412 kJ/m²) | 12.7 |

Stabilization Strategies

Dihydralazine sulfate, a hydrazinophthalazine derivative, has been extensively studied for its pharmacokinetic properties and metabolic pathways [1] [2]. This compound undergoes complex biotransformation processes in the human body, which significantly influence its pharmacological activity and systemic availability [3] [4].

Polymorphic Acetylation and Metabolic Fate

The metabolism of dihydralazine sulfate demonstrates significant interindividual variability due to genetic polymorphism in acetylation pathways [1] [5]. After oral administration, dihydralazine sulfate reaches peak plasma concentrations within approximately 1 hour, with mean concentrations of 47.0 ng/ml ± 11.0 standard deviation [1]. The plasma concentration-time profile exhibits a biphasic decline pattern with apparent half-lives of 0.57 and 4.96 hours respectively [1] [4].

Acetylation represents a critical metabolic pathway for dihydralazine sulfate, with individuals classified as either fast or slow acetylators based on their genetic polymorphism of N-acetyltransferase enzymes [5] [6]. This classification significantly impacts the pharmacokinetic profile and bioavailability of dihydralazine sulfate [1] [7].

In slow acetylators, the bioavailability of dihydralazine is substantially higher (31.3% after single dose, 39.3% after repeated doses) compared to fast acetylators (9.5% after single dose, 6.6% after repeated doses) [7]. This difference arises because the acetylated metabolites of dihydralazine are pharmacologically inactive, resulting in higher plasma concentrations of the parent compound in slow acetylators [7] [8].

The metabolic fate of dihydralazine sulfate involves several pathways, as outlined in Table 1:

| Metabolic Pathway | Metabolites Formed | Enzyme Systems Involved | Pharmacological Activity |

|---|---|---|---|

| Acetylation | Acetylated products | N-acetyltransferase | Inactive metabolites [4] [5] |

| Oxidation | Oxidation products | Cytochrome P450 enzymes | Potentially reactive intermediates [4] [9] |

| Hydrazone formation | Hydrazones | Non-enzymatic reaction with α-keto acids | Less active than parent compound [4] [8] |

| Decomposition | Products of decomposition | Various mechanisms | Generally inactive [4] |

Research has demonstrated that dihydralazine is partially converted to hydralazine in vivo, with peak plasma concentrations of hydralazine reaching 3.9 ng/ml ± 1.7 standard deviation at 1-2 hours after dihydralazine sulfate administration [1]. This conversion represents an important aspect of its metabolic fate and contributes to the overall pharmacological effect [1] [10].

The clearance rates of dihydralazine appear to be influenced by acetylator status, with mean clearances slightly more rapid in fast acetylators (1.63 l/min ± 0.32 standard deviation) compared to slow acetylators (1.31 l/min ± 0.31 standard deviation), although this difference was not statistically significant in some studies [1] [7].

Cytochrome P450-Mediated Bioactivation Pathways

Dihydralazine sulfate undergoes significant bioactivation through cytochrome P450-mediated pathways, which play a crucial role in its metabolism and potential formation of reactive intermediates [9] [11]. Research has identified specific cytochrome P450 isoforms involved in dihydralazine metabolism, with cytochrome P450 1A2 and cytochrome P450 3A4 being particularly important [9] [12].

The bioactivation of dihydralazine by cytochrome P450 enzymes follows mechanism-based inactivation kinetics, where the compound is transformed into reactive metabolites that can bind to and inactivate the enzyme itself [9] [11]. This process has been demonstrated in studies using human liver microsomes, where preincubation with dihydralazine in the presence of nicotinamide adenine dinucleotide phosphate resulted in time-dependent decreases in enzyme activities [9] [12].

The cytochrome P450-mediated bioactivation of dihydralazine involves several key steps:

- Initial oxidation of dihydralazine by cytochrome P450 enzymes, particularly cytochrome P450 1A2 and cytochrome P450 3A4 [9] [12]

- Formation of reactive intermediates that can bind covalently to proteins, including the cytochrome P450 enzymes themselves [9] [11]

- Inactivation of the enzyme through mechanism-based inhibition, following pseudo-first-order kinetics [9] [12]

Table 2 summarizes the cytochrome P450 isoforms involved in dihydralazine bioactivation and their relative contributions:

| Cytochrome P450 Isoform | Role in Dihydralazine Metabolism | Kinetic Parameters | Relative Contribution |

|---|---|---|---|

| Cytochrome P450 1A2 | Primary enzyme for oxidative metabolism | Mechanism-based inactivation with saturable kinetics | Major contributor [9] [11] |

| Cytochrome P450 3A4 | Secondary enzyme for oxidative metabolism | Mechanism-based inactivation with saturable kinetics | Significant contributor [9] [12] |

| Cytochrome P450 2C9 | Minimal involvement in dihydralazine metabolism | Not significantly affected by dihydralazine preincubation | Minor contributor [9] [11] |

The bioactivation of dihydralazine by cytochrome P450 1A2 has been extensively studied due to its potential role in immune-mediated reactions [11] [13]. Research has demonstrated that dihydralazine is metabolically activated by cytochrome P450 1A2, and the resulting reactive metabolites can bind covalently to the enzyme, potentially triggering immunological responses [11] [13].

Interestingly, dihydralazine has been shown to induce cytochrome P450 1A2 expression in both rat models and human hepatocytes, with a dose-dependent increase observed up to certain concentrations [13]. This induction may further influence the metabolism and bioactivation of dihydralazine, creating a complex relationship between the compound and its metabolizing enzymes [14] [13].

The cytochrome P450-mediated bioactivation of dihydralazine also involves the formation of nitrogen-centered radicals and other reactive species, which may contribute to its pharmacological effects and potential toxicity [14] [15]. These reactive intermediates can undergo further transformations, including rearrangements to form carbon-centered radicals and nitrogen gas [14] [15].

Species-Specific Pharmacokinetic Modeling Approaches

The pharmacokinetic properties of dihydralazine sulfate exhibit significant species-specific variations, necessitating tailored modeling approaches for accurate prediction and translation between animal models and humans [16] [17]. These differences in pharmacokinetic parameters across species present challenges for drug development and preclinical-to-clinical translation [17] [18].

Comparative pharmacokinetic studies have been conducted in various animal models, with dogs being particularly valuable for evaluating dihydralazine pharmacokinetics due to similarities with human metabolism [17]. Research has shown that dogs exhibit dose-dependent pharmacokinetics of hydralazine (a related compound and metabolite of dihydralazine), with area under the curve/dose and bioavailability increasing with dose, indicating saturation of first-pass metabolism similar to humans [17].

Key parameters for species-specific pharmacokinetic modeling of dihydralazine include:

- Total body clearance, which has been reported to be approximately 70 ml/min/kg in dogs, comparable to human values [17]

- Steady-state volume of distribution, approximately 9 L/kg in dogs, also similar to human values [17]

- Bioavailability, which varies significantly between species and is influenced by first-pass metabolism and food interactions [17] [7]

Table 3 presents a comparison of pharmacokinetic parameters across different species:

| Pharmacokinetic Parameter | Human | Dog | Rat | Implications for Modeling |

|---|---|---|---|---|

| Half-life (fast acetylators) | 2.2-7.8 hours | Similar to humans | Shorter than humans | Requires adjustment in scaling models [17] [19] |

| Half-life (slow acetylators) | 2.0-5.8 hours | Not determined | Not applicable | Polymorphic metabolism must be considered in models [7] [19] |

| Clearance | 50 ml/kg/min (average) | 70 ml/min/kg | Higher than humans | Extrahepatic clearance dominates in all species [17] [19] |

| Bioavailability | Variable based on acetylator status | Dose-dependent | Lower than humans | First-pass metabolism significantly impacts modeling [17] [7] |

Species-specific physiologically based pharmacokinetic modeling approaches for dihydralazine must account for several factors:

- Differences in acetylation polymorphism between species, as this significantly impacts bioavailability and clearance [5] [7]

- Variations in cytochrome P450 expression and activity across species, which affect bioactivation pathways [11] [13]

- Species-specific binding to plasma proteins and tissue distribution patterns [17] [18]

- Allometric scaling considerations for translating pharmacokinetic parameters between species [18]

Recent advances in physiologically based pharmacokinetic modeling have highlighted the importance of incorporating additional clearance terms when translating from animal models to humans [18]. For compounds like dihydralazine, simulations in humans often require adjustment for systemic clearance, as drug exposure can be significantly overpredicted without these additional parameters [18].

The development of species-specific pharmacokinetic models for dihydralazine has been facilitated by understanding the molecular mechanisms underlying its metabolism, particularly the role of cytochrome P450 enzymes and acetylation pathways [11] [13]. These models incorporate data on enzyme kinetics, tissue distribution, and clearance mechanisms to predict pharmacokinetic profiles across different species [17] [18].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant